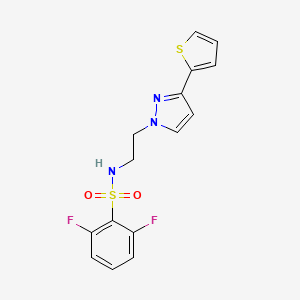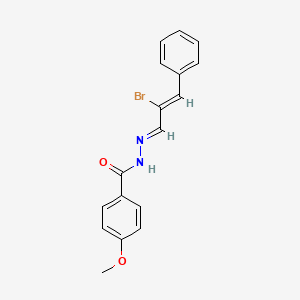
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide, also known as BPMBH, is a chemical compound that has gained significant attention in the scientific community. BPMBH is a hydrazone derivative that has been synthesized through a reaction between 4-methoxybenzohydrazide and 2-bromo-3-phenylacryloyl chloride. This compound has been found to possess various biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide is not fully understood. However, studies have suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been shown to possess various biological activities, making it a potential candidate for drug development. However, there are also some limitations to its use. For example, the mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Orientations Futures
There are several future directions for the study of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide. One potential avenue is the development of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action and to explore the potential applications of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide in the treatment of various diseases. Finally, the synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide using greener methods is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide involves the reaction between 4-methoxybenzohydrazide and 2-bromo-3-phenylacryloyl chloride in the presence of a base. The reaction takes place in an organic solvent and is typically carried out under reflux conditions. The final product is obtained through filtration and recrystallization.
Applications De Recherche Scientifique
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been extensively studied for its potential applications in drug development. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has shown promising results in the treatment of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-22-16-9-7-14(8-10-16)17(21)20-19-12-15(18)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)/b15-11-,19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTVKVGNIDHJQF-CTGWRUSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2701280.png)
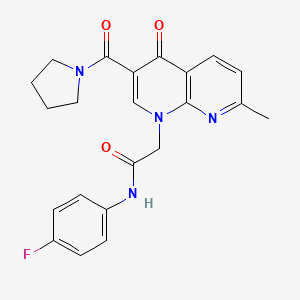
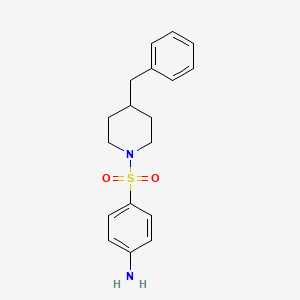
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2701290.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2701291.png)
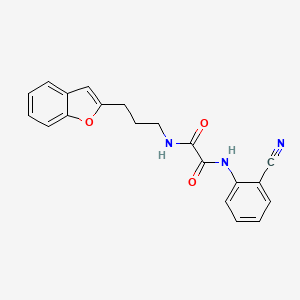


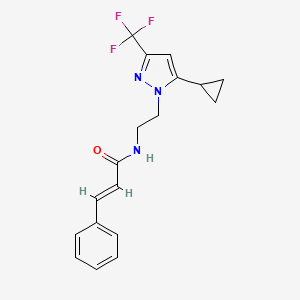

![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)
